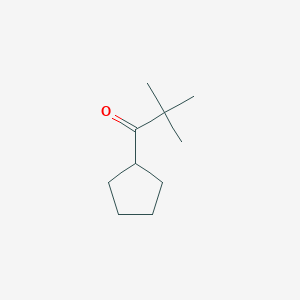

1-Cyclopentyl-2,2-dimethylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Cyclopentyl-2,2-dimethylpropan-1-one” is a chemical compound with the molecular formula C10H18O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group (a five-membered carbon ring) attached to a 2,2-dimethylpropan-1-one group . The InChI code for this compound is 1S/C10H18O/c1-10(2,3)9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 154.25 g/mol .Wissenschaftliche Forschungsanwendungen

Converting gem-dimethyl groups into cyclopropanes

A novel route for the synthesis of cyclopropane derivatives has been developed, illustrating the conversion of 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines into 1,3-diiodide derivatives via palladium-catalyzed sequential C-H activation, followed by radical cyclization to produce 2-(1-alkylcyclopropyl)dimethyloxazolines. This process highlights the use of EtOAc as a solvent for the diiodination of functionalized substrates, signifying the importance of "1-Cyclopentyl-2,2-dimethylpropan-1-one" in synthetic organic chemistry for creating complex cyclic structures (Giri, Wasa, Breazzano, & Yu, 2006).

Topoisomerase II inhibitory activity

Research on derivatives of "this compound" has demonstrated significant interactions with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle regulation. This work provides insight into the compound's potential for developing novel anticancer agents by inhibiting topoisomerase II, offering a pathway for the synthesis of analogues with enhanced therapeutic efficacy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

Complexes with Lewis acids

The interaction of "this compound" with Lewis acids like Sn, Ti, and Ga chlorides forms complexes that have been isolated and characterized, providing insights into the compound's reactivity and potential applications in catalysis and organometallic chemistry. These findings enrich the understanding of donor–acceptor cyclopropanes and their transformations, pivotal for designing new catalytic processes (Novikov, Balakirev, Timofeev, & Tomilov, 2012).

Ethylene response inhibition in plants

Investigations into synthetic cyclopropenes, related structurally to "this compound," have shown their ability to bind to the ethylene receptor in plants, blocking ethylene's physiological action. This application is crucial for agriculture, where controlling ethylene responses can extend the shelf life of fruits and vegetables and improve crop resilience (Sisler & Serek, 1997).

Intramolecular cyclopropanation and C-H insertion reactions

The compound's framework is essential in the development of methodologies for intramolecular cyclopropanation and C-H insertion reactions, using transition metal catalysts. This application is significant in pharmaceutical and agrochemical industries for synthesizing complex molecules with high precision and efficiency (Archambeau, Miege, Meyer, & Cossy, 2015).

Wirkmechanismus

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

1-cyclopentyl-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIBVEIAEQUHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)

![4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2654457.png)

![ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2654460.png)

![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)

![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)